

The Molecular Target of SPI-112: A Technical Overview

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Compound of Interest		
Compound Name:	SPI-112	
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This technical guide provides an in-depth analysis of the molecular target of **SPI-112**, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). This document summarizes key quantitative data, details the experimental methodologies used for target identification and validation, and illustrates the relevant signaling pathways and experimental workflows.

Core Target: Shp2 (PTPN11)

The primary molecular target of **SPI-112** is Src homology region 2 domain-containing phosphatase 2 (Shp2), also known as protein tyrosine phosphatase, non-receptor type 11 (PTPN11).[1][2] Shp2 is a ubiquitously expressed protein tyrosine phosphatase that plays a crucial role in mediating growth factor signaling pathways.[1] Gain-of-function mutations in the gene encoding Shp2 (PTPN11) are causally linked to certain types of leukemias, making it an attractive target for anticancer drug discovery.[1] **SPI-112** was developed from a lead compound, NSC-117199, as a Shp2 inhibitor.[1]

Quantitative Data Summary

The inhibitory activity and binding affinity of **SPI-112** for its target, Shp2, have been quantified through various biochemical and biophysical assays. The data is summarized in the tables below.



Inhibitory Activity of SPI-112	
Target	IC50
Shp2	1 μΜ
Protein Tyrosine Phosphatase (PTP) general	18.3 μΜ
PTP1B	14.5 μΜ
Binding Kinetics and Inhibition Model	
Parameter	Value
Binding Stoichiometry (SPI-112:Shp2)	1:1
Kinetic Dissociation Constant (KD)	1.30 μΜ
Inhibition Model	Competitive
Inhibitor Constant (Ki)	0.8 μΜ

Experimental Protocols

The identification and characterization of **SPI-112** as a Shp2 inhibitor involved several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To determine the binding kinetics and stoichiometry of SPI-112 to Shp2.

Methodology:

- Recombinant Shp2 protein is immobilized on a sensor chip.
- Various concentrations of **SPI-112** are flowed over the sensor chip surface.
- The association and dissociation of SPI-112 to the immobilized Shp2 are monitored in realtime by detecting changes in the refractive index at the surface.



 The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A 1:1 binding model is typically fitted to the data.[2]

Enzyme Inhibition Assay

Objective: To determine the potency and mode of inhibition of **SPI-112** against Shp2 and other phosphatases.

Methodology:

- The assay is performed in a suitable buffer system.
- Recombinant Shp2 enzyme is incubated with varying concentrations of SPI-112.
- A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate or a more specific peptide) is added to initiate the enzymatic reaction.
- The dephosphorylation of the substrate is monitored over time, typically by measuring the absorbance of the product.
- The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.
- To determine the mode of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[1][2]

Cell-Based Assays with SPI-112Me

Due to the low cell permeability of **SPI-112**, a methyl ester analog, **SPI-112**Me, was synthesized to facilitate cellular uptake.[1] **SPI-112**Me is designed to be hydrolyzed to the active **SPI-112** form within the cell.[1]

Objective: To evaluate the ability of **SPI-112** to inhibit Shp2 activity and its downstream signaling in a cellular context.

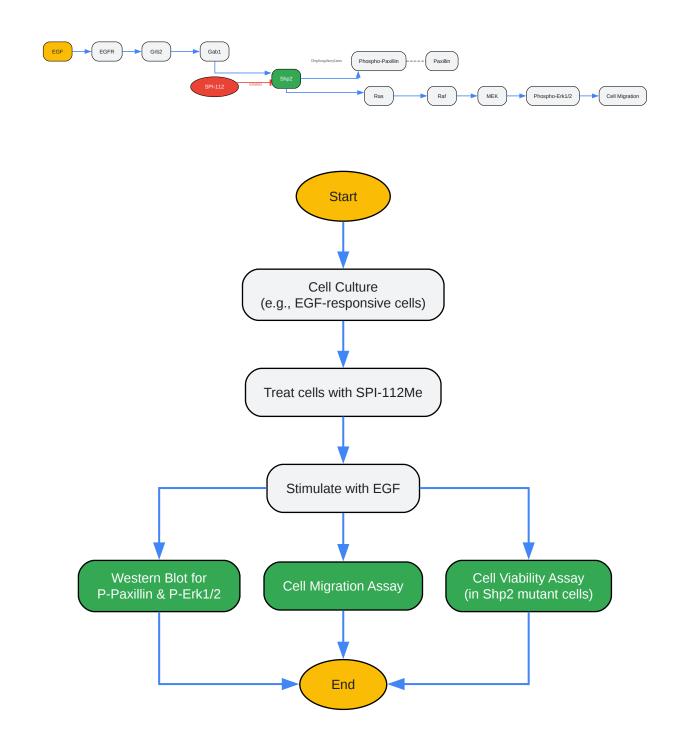
Methodology:



- Cell Culture: A suitable cell line, such as one that shows activation of the Shp2 pathway upon growth factor stimulation (e.g., with Epidermal Growth Factor - EGF), is cultured under standard conditions.[1]
- Treatment: Cells are pre-incubated with **SPI-112**Me for a defined period.
- Stimulation: The cells are then stimulated with a growth factor like EGF to activate the Shp2 signaling pathway.[1]
- Lysis and Western Blotting: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of Shp2 substrates and downstream effectors, such as:
 - Paxillin: To assess Shp2-mediated dephosphorylation.[1]
 - Erk1/2: To evaluate the effect on the MAPK signaling pathway.[1]
- Cell Migration Assay: The effect of SPI-112Me on cell migration, a process often regulated by Shp2, is assessed using assays such as the wound healing assay or transwell migration assay.[1]
- Cell Viability/Survival Assay: In cancer cell lines with activating Shp2 mutations (e.g., Shp2(E76K)-transformed TF-1 myeloid cells), the effect of SPI-112Me on cell survival is measured using assays like MTT or trypan blue exclusion.[1]

Signaling Pathways and Experimental Workflows Shp2 Signaling Pathway Inhibition by SPI-112





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References

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